molecular formula C17H11Cl2IN2OS2 B15020616 (5E)-5-(3,4-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3,4-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15020616
M. Wt: 521.2 g/mol
InChI Key: ZTASSQUSNNQIRE-OVCLIPMQSA-N
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Description

The compound (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the thiazolidinone class of compounds. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and an iodophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 4-iodoaniline to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid in the presence of a base to form the thiazolidinone ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest that it may have activity against certain types of cancer cells and bacterial strains, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the function of cellular proteins. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents. They are known for their antidiabetic properties.

    Phenylthiazoles: These compounds have a similar core structure but with different substituents on the phenyl ring.

Uniqueness

What sets (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of dichlorophenyl and iodophenyl groups, which confer unique chemical and biological properties. This combination allows for specific interactions with biological targets that are not observed with other similar compounds.

Properties

Molecular Formula

C17H11Cl2IN2OS2

Molecular Weight

521.2 g/mol

IUPAC Name

(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-[(4-iodoanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11Cl2IN2OS2/c18-13-6-1-10(7-14(13)19)8-15-16(23)22(17(24)25-15)9-21-12-4-2-11(20)3-5-12/h1-8,21H,9H2/b15-8+

InChI Key

ZTASSQUSNNQIRE-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC=C1NCN2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=S)I

Canonical SMILES

C1=CC(=CC=C1NCN2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S)I

Origin of Product

United States

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